

An In-depth Technical Guide to the Physical and Chemical Properties of Inulotriose

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Compound of Interest

Compound Name: *Inulotriose*

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Introduction

Inulotriose is a non-digestible trisaccharide belonging to the fructan group of carbohydrates. Structurally, it is a linear chain of three fructose units linked by β -(2,1) glycosidic bonds. As a short-chain fructooligosaccharide (FOS), **inulotriose** is of significant interest in the fields of nutrition, microbiology, and drug development due to its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the core physical and chemical properties of **inulotriose**, detailed experimental protocols for their determination, and a visualization of relevant biological and analytical pathways.

Physical Properties of Inulotriose

The physical properties of **inulotriose** are fundamental to its application and analysis. While specific experimentally determined values for some properties of pure **inulotriose** are not extensively reported in publicly available literature, the following tables summarize the known and computed data.

Table 1: General and Computed Physical Properties of **Inulotriose**

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	PubChem[1]
Molecular Weight	504.44 g/mol	PubChem, Biosynth[1][2]
Physical Form	Powder	Molecular Depot[3]
XLogP3-AA	-6.4	PubChem[1]
Hydrogen Bond Donor Count	12	PubChem[1]
Hydrogen Bond Acceptor Count	16	PubChem[1]
Rotatable Bond Count	13	PubChem[1]
Exact Mass	504.16903493 Da	PubChem[1]
Monoisotopic Mass	504.16903493 Da	PubChem[1]
Topological Polar Surface Area	277 Å ²	PubChem[1]
Heavy Atom Count	34	PubChem[1]

Table 2: Experimentally Determined Physical Properties of **Inulotriose** (Data Scarcity Note)

Property	Value	Remarks
Melting Point	Not Reported	Expected to be determined by the capillary method. Pure oligosaccharides typically have a sharp melting point.
Solubility in Water	Not Quantitatively Reported	As an oligosaccharide, it is expected to be soluble in water.[4]
Specific Optical Rotation ([α] _D)	Not Reported	Can be determined using polarimetry. The value is crucial for stereochemical characterization.

Chemical Properties of Inulotriose

The chemical behavior of **inulotriose** is largely dictated by its glycosidic bonds and the constituent fructose units.

Table 3: Chemical Properties and Reactivity of **Inulotriose**

Property	Description
Structure	A linear trisaccharide composed of three β -(2,1) linked fructose units.[2]
Hydrolysis	Susceptible to hydrolysis under acidic conditions and by specific enzymes, breaking the β -(2,1) glycosidic bonds to yield fructose and smaller fructooligosaccharides.[5][6][7][8][9]
Enzymatic Degradation	Readily hydrolyzed by endo-inulinases, which randomly cleave the internal β -(2,1) linkages. [10][11][12][13]
Stability	Generally stable under neutral pH conditions. Long-term storage as a powder is recommended at 10°C - 25°C.[2]
Prebiotic Activity	Acts as a prebiotic by selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, which can ferment it.[14][15][16][17]
Biological Activities	Has been associated with antiviral and antifungal effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of **inulotriose**. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature range.

Protocol:

- **Sample Preparation:** Ensure the **inulotriose** sample is a fine, dry powder.
- **Capillary Loading:** Load the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus.
- **Heating:** Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Aqueous Solubility

This protocol determines the concentration of a saturated solution of **inulotriose** in water.

Protocol:

- **Sample Preparation:** Add an excess amount of **inulotriose** powder to a known volume of distilled water in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation:** Centrifuge or filter the suspension to separate the undissolved solid.
- **Quantification:** Analyze a known volume of the clear supernatant to determine the concentration of dissolved **inulotriose**. This can be done using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by refractive index measurement.
- **Calculation:** Express the solubility in g/100 mL or other appropriate units.

Measurement of Specific Optical Rotation

Optical rotation is a key characteristic of chiral molecules like **inulotriose**.

Protocol:

- **Solution Preparation:** Prepare a solution of **inulotriose** of a known concentration (c , in g/mL) in a suitable solvent (typically water).
- **Polarimeter Setup:** Calibrate the polarimeter using a blank (the solvent).
- **Measurement:** Fill a polarimeter tube of a known path length (l , in decimeters) with the **inulotriose** solution and measure the observed optical rotation (α).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ The temperature and wavelength of light (usually the sodium D-line, 589 nm) should be specified.

Acid Hydrolysis

This protocol is used to break down **inulotriose** into its constituent monosaccharides for analysis.

Protocol:

- **Reaction Setup:** Dissolve a known amount of **inulotriose** in a solution of a strong acid (e.g., 2 M trifluoroacetic acid).
- **Hydrolysis:** Heat the solution at a specific temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours).
- **Neutralization:** Cool the solution and neutralize the acid with a suitable base (e.g., sodium hydroxide).
- **Analysis:** Analyze the resulting monosaccharides (fructose) using a suitable chromatographic technique such as HPAEC-PAD.

Enzymatic Hydrolysis

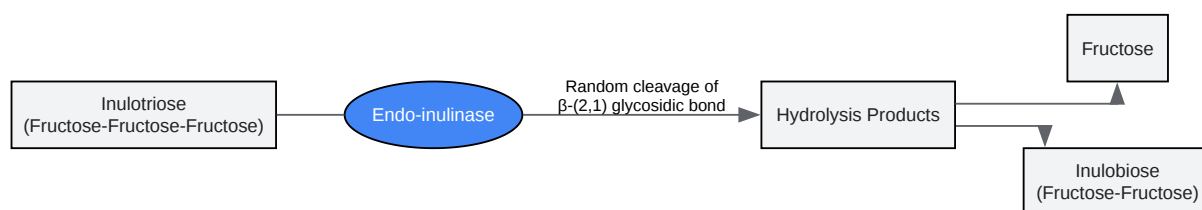
This protocol uses specific enzymes to hydrolyze **inulotriose**.

Protocol:

- Enzyme and Substrate Preparation: Prepare a solution of **inulotriose** in a suitable buffer (e.g., sodium acetate buffer, pH 5.0). Prepare a solution of endo-inulinase in the same buffer.
- Reaction: Mix the **inulotriose** and enzyme solutions and incubate at the optimal temperature for the enzyme (e.g., 50°C).
- Time-Course Sampling: Take aliquots from the reaction mixture at different time points.
- Enzyme Inactivation: Stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
- Analysis: Analyze the hydrolysis products (fructose, inulobiose) by HPAEC-PAD to determine the reaction kinetics and product profile.

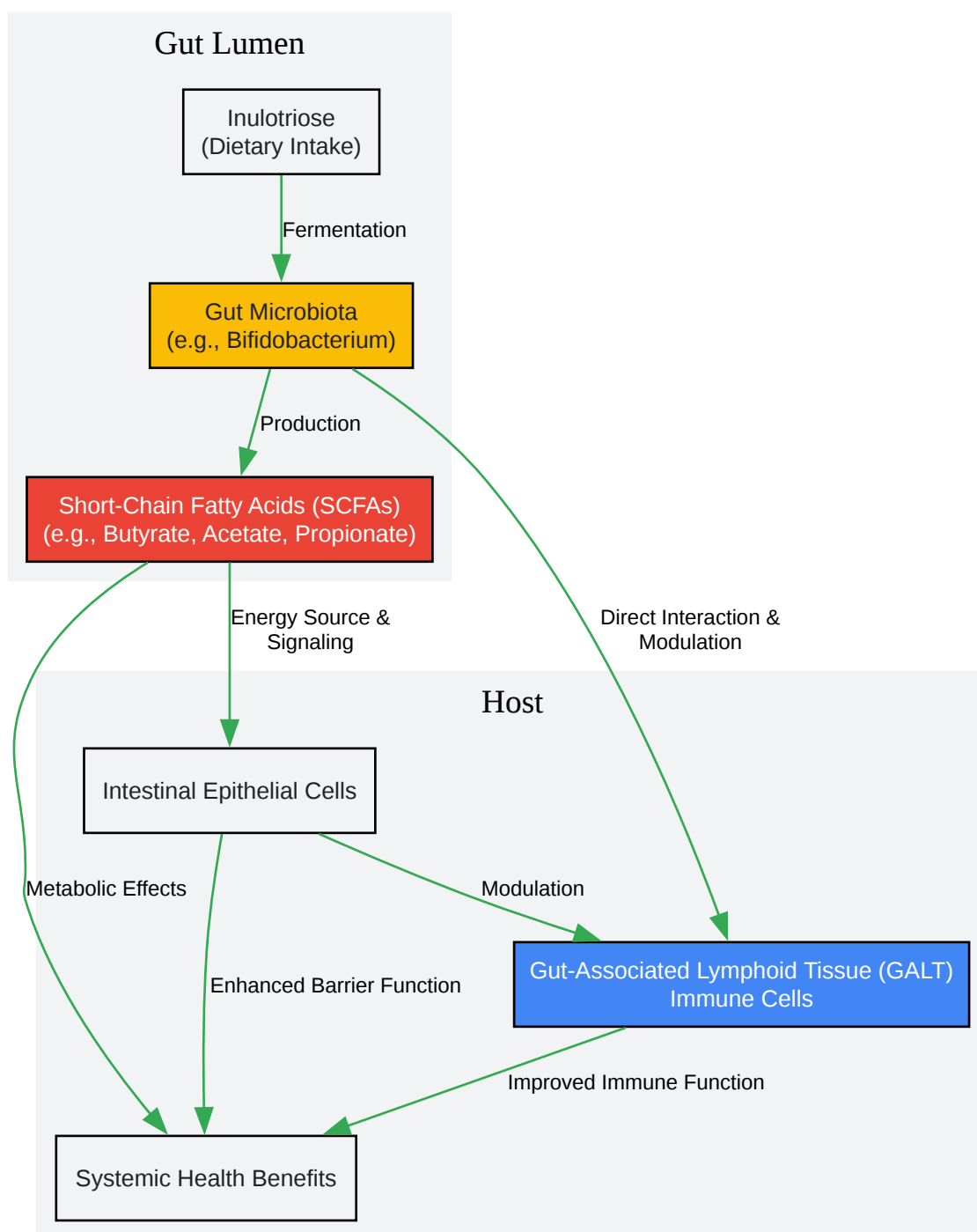
Mandatory Visualizations

Signaling and Reaction Pathways



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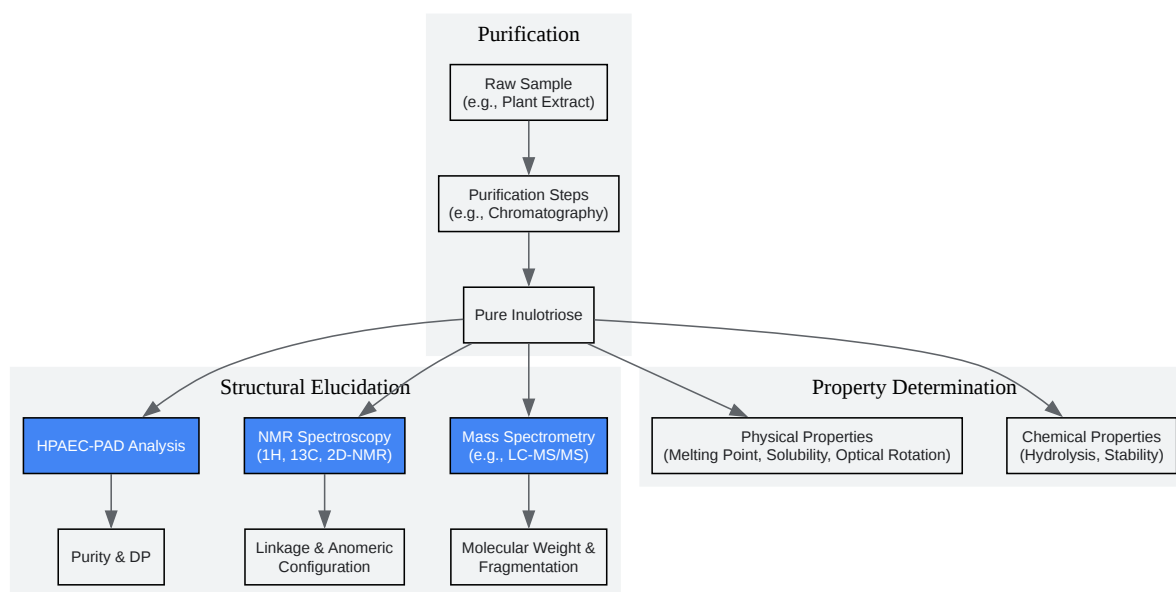
Caption: Enzymatic hydrolysis of **Inulotriose** by endo-inulinase.



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Caption: Prebiotic mechanism of **Inulotriose** in the gut.

Experimental Workflows



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Caption: Workflow for the characterization of **Inulotriose**.

Conclusion

Inulotriose is a fructooligosaccharide with significant potential in various scientific and industrial domains. This guide has summarized its known physical and chemical properties, provided standard protocols for their determination, and visualized key processes. While there is a need for more published experimental data on the specific physical properties of pure **inulotriose**, the methodologies outlined here provide a solid framework for its comprehensive characterization. Further research into its biological signaling pathways will undoubtedly uncover more of its potential applications in human health and disease.

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